molecular formula C9H9F3N2 B13125848 1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine CAS No. 1060810-99-2

1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine

Katalognummer: B13125848
CAS-Nummer: 1060810-99-2
Molekulargewicht: 202.18 g/mol
InChI-Schlüssel: VGKKAMHFVUZJPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated building blocks and specific reaction conditions to achieve the desired product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-(Trifluoromethyl)pyridin-4-YL)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances the compound’s stability and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

1060810-99-2

Molekularformel

C9H9F3N2

Molekulargewicht

202.18 g/mol

IUPAC-Name

1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-5-6(1-4-14-7)8(13)2-3-8/h1,4-5H,2-3,13H2

InChI-Schlüssel

VGKKAMHFVUZJPJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC(=NC=C2)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.